molecular formula C17H14N4O2 B8727268 4-Amino-N-(4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl)benzamide CAS No. 89541-58-2

4-Amino-N-(4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl)benzamide

Cat. No.: B8727268
CAS No.: 89541-58-2
M. Wt: 306.32 g/mol
InChI Key: MAROPKCMKGVGRZ-UHFFFAOYSA-N
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Description

4-Amino-N-(4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C17H14N4O2 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

89541-58-2

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

4-amino-N-[4-(6-oxo-1H-pyrazin-3-yl)phenyl]benzamide

InChI

InChI=1S/C17H14N4O2/c18-13-5-1-12(2-6-13)17(23)21-14-7-3-11(4-8-14)15-9-20-16(22)10-19-15/h1-10H,18H2,(H,20,22)(H,21,23)

InChI Key

MAROPKCMKGVGRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C=N2)NC(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-[4-(4-Nitrobenzamido)phenyl]-2(1H)-pyrazinone (1.0 g) was added to a vigorously stirred suspension of palladium on charcoal (0.3 g, 5%) in ethanol (20 ml) followed by cyclohexene (20 ml). The reaction was heated under reflux for 24 hours, hot dimethylformamide was then added and the mixture was filtered. Evaporation of the filtrate gave a solid residue which was extracted with boiling glacial acetic acid, collected and dried to give the title compound (0.6 g, m.p. >300° C.; δ(DMSO-d6) 7.99 and 8.09 (2H, 2s, pyrazinone ring protons), 9.7 and 9.9 (2H, 2 broad s, =CH--NH--CO and --NH--CO).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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